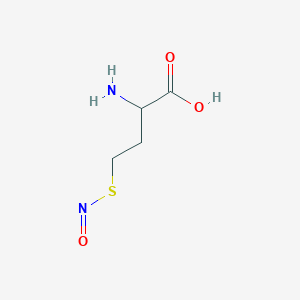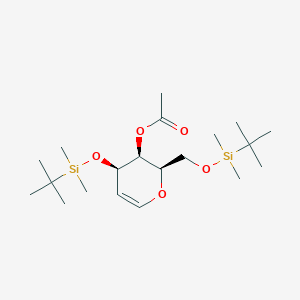
2-Amino-4-nitrososulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-nitrososulfanylbutanoic acid (ANSB) is a sulfur-containing amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. ANSB is a yellow, crystalline compound that is soluble in water and has a molecular weight of 214.21 g/mol.
Wirkmechanismus
The mechanism of action of 2-Amino-4-nitrososulfanylbutanoic acid is not fully understood. However, it is believed that 2-Amino-4-nitrososulfanylbutanoic acid exerts its effects through the regulation of various signaling pathways, including the NF-kB, MAPK, and PI3K/Akt pathways. 2-Amino-4-nitrososulfanylbutanoic acid has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
2-Amino-4-nitrososulfanylbutanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Amino-4-nitrososulfanylbutanoic acid can inhibit the growth of cancer cells, reduce inflammation, and prevent oxidative damage to cells. In vivo studies have shown that 2-Amino-4-nitrososulfanylbutanoic acid can improve glucose metabolism, reduce liver damage, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4-nitrososulfanylbutanoic acid has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, 2-Amino-4-nitrososulfanylbutanoic acid also has some limitations, including its short half-life and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for 2-Amino-4-nitrososulfanylbutanoic acid research. One possible direction is to investigate the potential of 2-Amino-4-nitrososulfanylbutanoic acid as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to explore the mechanisms underlying the anti-inflammatory and anti-oxidant effects of 2-Amino-4-nitrososulfanylbutanoic acid. Additionally, research could focus on the development of new synthesis methods for 2-Amino-4-nitrososulfanylbutanoic acid and the optimization of its pharmacokinetic properties.
Synthesemethoden
2-Amino-4-nitrososulfanylbutanoic acid can be synthesized through a variety of methods, including the reaction of S-nitrosoglutathione with cysteine, the reaction of S-nitrosocysteine with cysteamine, and the reaction of nitrite with cysteine. The most common method for synthesizing 2-Amino-4-nitrososulfanylbutanoic acid involves the reaction of S-nitrosocysteine with cysteamine in the presence of hydrochloric acid. This method yields 2-Amino-4-nitrososulfanylbutanoic acid with a purity of 98%.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-nitrososulfanylbutanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 2-Amino-4-nitrososulfanylbutanoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In agriculture, 2-Amino-4-nitrososulfanylbutanoic acid has been shown to improve plant growth and yield. In food science, 2-Amino-4-nitrososulfanylbutanoic acid has been used as a food preservative due to its anti-microbial properties.
Eigenschaften
IUPAC Name |
2-amino-4-nitrososulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCKAAAWDCDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSN=O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)






![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)

![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

